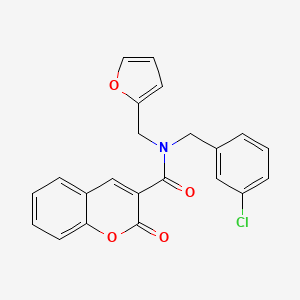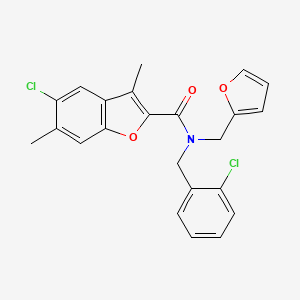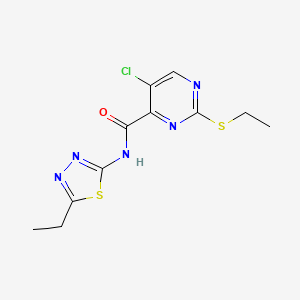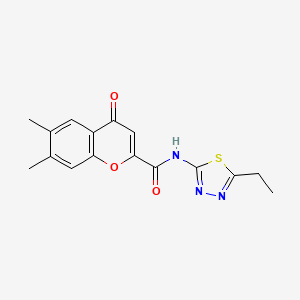![molecular formula C27H22N2O4 B11399776 3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11399776.png)
3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the benzofuran class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of benzofuran derivative synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of viral infections.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in tumor growth or viral replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzofuran ring.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific structure, which combines two benzofuran rings with additional functional groups
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O4/c1-16-7-10-19(11-8-16)28-27(31)26-25(21-5-3-4-6-22(21)33-26)29-24(30)14-18-15-32-23-13-17(2)9-12-20(18)23/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
FUGTWNYCNHHKBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11399694.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11399698.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399700.png)
![2-[(3-methoxyphenoxy)methyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11399706.png)
![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B11399714.png)
![Diethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11399717.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399727.png)
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399733.png)

![[5-Chloro-2-(ethylsulfanyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11399770.png)



